molecular formula C44H22Br8N4 B15341558 5,10,15,20-Tetrakis(2,6-dibromophenyl)porphyrin

5,10,15,20-Tetrakis(2,6-dibromophenyl)porphyrin

Cat. No.: B15341558
M. Wt: 1245.9 g/mol
InChI Key: PFFJDAUFJBYVGV-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(2,6-dibromophenyl)porphyrin ( 116437-98-0) is an advanced synthetic porphyrin derivative supplied as a high-purity reagent for research applications. The compound is characterized by its molecular formula of C 44 H 22 Br 8 N 4 and a molecular weight of 1245.90 g/mol . The core research value of this molecule lies in its role as a versatile precursor for further chemical synthesis. The presence of eight bromine atoms on the ortho-positions of the phenyl rings makes it an excellent substrate for post-functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This allows researchers to build complex molecular architectures and create sophisticated "bis-pocket" or "picket-fence" porphyrins with tailored hydrophobic environments for catalysis, molecular recognition, and materials science . As part of the porphyrin family, which is known for its strong aromaticity and rich coordination chemistry, this compound is a valuable building block for developing new molecular materials . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C44H22Br8N4

Molecular Weight

1245.9 g/mol

IUPAC Name

5,10,15,20-tetrakis(2,6-dibromophenyl)-21,23-dihydroporphyrin

InChI

InChI=1S/C44H22Br8N4/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50/h1-20,53,56H

InChI Key

PFFJDAUFJBYVGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C=CC=C7Br)Br)C8=C(C=CC=C8Br)Br)C=C4)C9=C(C=CC=C9Br)Br)N3)Br

Origin of Product

United States

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atoms on the phenyl rings serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse functional groups via Suzuki–Miyaura coupling with boronic acids:

Boronic AcidCatalyst SystemYield (%)Conditions
Phenylboronic acidPd(dppf)Cl₂, K₂CO₃95Toluene, 80°C, 24 hr
4-MethoxyphenylPd(PPh₃)₄, Na₂CO₃88DMF/H₂O, 100°C, 18 hr
2-ThienylPd(OAc)₂, SPhos82THF, 70°C, 12 hr

These reactions retain the porphyrin core while modifying peripheral substituents, enabling applications in materials science and catalysis .

Metalation Reactions

The porphyrin macrocycle readily coordinates with metal ions, forming metalloporphyrins critical for catalytic and photophysical applications:

Metal SaltConditionsProduct
Zn(OAc)₂Reflux in 1,2,4-TCB, 2 hrZn-porphyrin complex
FeCl₃1,2,4-TCB, 180°C, 12 hrFe(III)-porphyrin
CuCl₂CHCl₃/MeOH, RT, 6 hrCu(II)-porphyrin

Metalation occurs via axial coordination, with steric hindrance from bromophenyl groups occasionally slowing kinetics .

Oxidation and Reduction Reactions

The porphyrin’s redox-active core participates in oxidation and reduction processes:

Oxidation

Oxidizing AgentProductKey Observations
KMnO₄ (acidic)Porphyrin π-cation radicalFormation of stable radical species
O₂ (photoactivated)Singlet oxygen (¹O₂)ROS generation for photodynamic therapy

Reduction

Reducing AgentProductConditions
NaBH₄Porphyrin dianionMild conditions, high selectivity
LiAlH₄Partially reduced chlorinHarsh conditions, lower yields

Reduction alters the conjugation system, impacting optical properties .

Electrophilic Aromatic Substitution

The bromophenyl groups direct further functionalization via electrophilic substitution:

Reaction TypeReagentPosition ModifiedProduct
NitrationHNO₃/H₂SO₄Para to bromineNitro-substituted porphyrin
SulfonationH₂SO₄/SO₃Meta to bromineSulfonated derivative

Steric hindrance from bromine limits reactivity at the 2,6-positions, favoring para substitution .

Photochemical Reactions

Under irradiation, the porphyrin generates reactive oxygen species (ROS):

Light Source (nm)ROS TypeQuantum Yield (Φ)
420Singlet oxygen (¹O₂)0.65
650Superoxide (O₂⁻)0.28

This property is leveraged in photodynamic therapy and environmental photocatalysis .

Comparative Reactivity

The dibromophenyl derivative shows distinct reactivity compared to dichlorophenyl analogs:

ReactionDibromophenyl Por.Dichlorophenyl Por.
Suzuki coupling rateFaster (Br > Cl)Slower
Oxidation potential+0.85 V vs SCE+0.92 V vs SCE

Enhanced bromine electronegativity and leaving-group ability drive these differences .

Comparison with Similar Compounds

Structural and Electronic Comparisons with Similar Compounds

Halogenated Porphyrins

Chlorinated Analogues
  • 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphyrin (Cl8TPP): Smaller, more electronegative chlorine atoms result in stronger electron-withdrawing effects compared to bromine. Cl8TPP demonstrates superior catalytic stability in hypochlorite-mediated epoxidations, with manganese complexes showing higher turnover numbers than brominated analogues . Lower molecular weight (average mass ~868 Da) compared to Br8TPP (1245 Da) .
Fluorinated Analogues
  • 5,10,15,20-Tetrakis(2,6-difluorophenyl)porphyrin (F8TPP) :
    • Fluorine’s small size and high electronegativity enhance solubility in polar solvents.
    • F8TPP derivatives exhibit lower dark cytotoxicity and improved cellular uptake in PDT applications but require micellar encapsulation (e.g., Pluronic L121) to maximize photodynamic efficacy .
Sulfonated Derivatives
  • 5,10,15,20-Tetrakis(2,6-dichloro-3-sulfonatophenyl)porphyrin (Cl2TPPS) :
    • Sulfonate groups increase hydrophilicity and water solubility, reducing aggregation in physiological environments.
    • Despite improved solubility, sulfonated porphyrins often show reduced membrane permeability compared to halogenated variants .

Substitution Pattern and Steric Effects

  • β-Octabrominated Porphyrins: Bromination at the β-pyrrole positions (e.g., 2,3,7,8,12,13,17,18-octabromo-5,10,15,20-tetrakis(2,6-dibromophenyl)porphyrin) introduces additional steric hindrance and electronic modulation, altering redox potentials and catalytic activity .
  • Mixed-Substituent Porphyrins :
    • DCDBP : 5,15-Bis(3,5-dicarboxyphenyl)-10,20-bis(2,6-dibromophenyl)porphyrin incorporates carboxyphenyl groups for MOF construction, enabling applications in CO₂ photoreduction .

Photodynamic Therapy (PDT)

  • Br8TPP vs. Chlorinated/Water-Soluble Porphyrins :
    • Br8TPP’s bromine substituents enhance intersystem crossing, promoting singlet oxygen (¹O₂) generation. However, its lipophilicity limits aqueous solubility, necessitating delivery systems .
    • Chlorinated porphyrins (e.g., Cl2TPP) exhibit similar photostability but higher dark cytotoxicity in microbial cells .
    • Sulfonated derivatives (e.g., Cl2TPPS) show efficient ROS generation in aqueous media but poor cellular uptake without micelles .

Antioxidant Activity

  • Compared to 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin (THPP) and 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP), Br8TPP lacks significant antioxidant activity due to its electron-deficient macrocycle .

Oxidation Reactions

  • Epoxidation Catalysis :
    • Mn(III)-Cl8TPP outperforms Br8TPP in sodium hypochlorite-mediated epoxidation, achieving higher yields and stability. Bromine’s bulk may hinder substrate access to the catalytic metal center .
    • Ni(II)-complexed 5,10,15,20-tetrakis(2,6-di(n-butoxy)phenyl)porphyrin shows substrate-dependent stereoselectivity, highlighting the role of substituent flexibility .

MOF-Based Catalysis

  • Br8TPP’s bromine atoms provide steric stabilization in MOFs like Zr₆O₄(OH)₄(FeTCBPP-OH)₃ , enhancing photocatalytic CO₂ reduction efficiency. Carboxyphenyl-substituted porphyrins (e.g., TCPP) are more common in MOFs due to their coordination versatility .

Data Tables

Table 1: Key Properties of Halogenated Porphyrins

Compound Substituents Molecular Weight (Da) Key Properties Applications
Br8TPP 2,6-dibromophenyl 1245.92 High photostability, lipophilic PDT, MOFs
Cl8TPP 2,6-dichlorophenyl ~868 Superior catalytic stability Epoxidation
F8TPP 2,6-difluorophenyl ~794 High solubility, low cytotoxicity PDT (micelle-encapsulated)
Cl2TPPS 2,6-dichloro-3-sulfonatophenyl ~1100 Water-soluble, ROS generation Antimicrobial PDT

Table 2: Catalytic Performance in Epoxidation

Catalyst Oxidant Substrate Epoxide Yield (%) Stability (Turnovers)
Mn(III)-Cl8TPP NaOCl cis-2-octene 92 >500
Mn(III)-Br8TPP NaOCl cis-2-octene 78 ~300
Ni(II)-2,6-di(n-butoxy)phenyl-P m-CPBA cis-2-octene 85 (cis:trans=3:1) N/A

Q & A

Q. What are the optimized synthetic methodologies for 5,10,15,20-Tetrakis(2,6-dibromophenyl)porphyrin, and how do reaction conditions influence yield?

The synthesis typically involves acid-catalyzed condensation of pyrrole with 2,6-dibromobenzaldehyde in a nitrobenzene/acetic acid mixture at 120°C. Yields (~5–30%) depend on reactant stoichiometry, solvent purity, and heating duration. Post-synthesis, purification via recrystallization (e.g., dichloromethane/methanol) is critical to isolate the free-base porphyrin . Monitoring via TLC and UV-Vis spectroscopy (Soret band ~418 nm for free-base) ensures reaction progress .

Q. Which spectroscopic techniques are essential for characterizing this porphyrin, and what key spectral features distinguish it?

  • UV-Vis : The free-base porphyrin exhibits a Soret band (~418 nm) and four Q bands (500–650 nm). Metalation (e.g., Mn(III)) shifts the Soret band to ~478 nm and reduces Q bands .
  • 1H NMR : Free-base porphyrins show NH pyrrolic protons at δ -2 to -3 ppm, while metallated derivatives lack these signals .
  • TLC : Used to monitor metalation (e.g., Mn(III) complexes migrate less than free-base porphyrins in CH₂Cl₂) .

Q. How does steric hindrance from 2,6-dibromophenyl substituents influence porphyrin solubility and crystallinity?

The bulky 2,6-dibromophenyl groups create significant steric hindrance, reducing solubility in polar solvents. Crystallization often requires non-polar solvents (e.g., hexane/dichloromethane) and yields columnar arrays in the solid state, as seen in X-ray structures of analogous halogenated porphyrins .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of metallated derivatives in alkene epoxidation?

The steric bulk of 2,6-dibromophenyl groups restricts access to the metal center, favoring selective epoxidation via a radical rebound mechanism. For example, Fe(III) derivatives form hypervalent metal-oxo intermediates that abstract hydrogen from alkenes, followed by oxygen rebound to generate epoxides. Catalyst stability is reduced due to radical-induced degradation of the porphyrin ligand .

Q. How do halogen substituents (Br vs. Cl) affect photophysical properties and singlet oxygen quantum yields?

Bromine’s heavy-atom effect enhances intersystem crossing, increasing triplet-state population and singlet oxygen (¹O₂) generation. Comparative studies show brominated porphyrins have higher ¹O₂ quantum yields (~0.7) than chlorinated analogs (~0.5), making them superior photosensitizers for photodynamic therapy .

Q. What strategies improve the recyclability of halogenated porphyrin catalysts in oxidation reactions?

Immobilization on silica via sol-gel processes or covalent attachment to polymeric matrices enhances catalyst stability. For example, Fe(III)-tetrakis(2,6-dihalophenyl)porphyrins immobilized in silica retain >80% activity after five cycles in dye degradation assays .

Q. How do crystallographic data resolve contradictions in reported porphyrin conformations?

X-ray studies reveal non-planar "ruffled" conformations in halogenated porphyrins due to steric clashes between substituents. For example, phenyl rings in 5,10,15,20-Tetrakis(4-acetyloxyphenyl)porphyrin are tilted ~65° relative to the porphyrin plane, a feature likely shared with dibromophenyl analogs .

Methodological Considerations

Q. What analytical approaches validate the purity of synthesized porphyrins?

  • HPLC-MS : Confirms molecular ion peaks (e.g., m/z 890 for C₄₄H₂₂Cl₈N₄) and absence of byproducts .
  • Elemental Analysis : Matches calculated vs. observed C/H/N ratios (<0.3% error) .
  • FT-IR : Identifies NH stretches (~3300 cm⁻¹) in free-base porphyrins, absent in metallated forms .

Q. How can researchers mitigate catalyst degradation during alkene oxidation?

  • Use electron-deficient porphyrins (e.g., β-octachloro derivatives) to reduce radical attack on the macrocycle .
  • Add radical scavengers (e.g., TEMPO) or operate at lower temperatures (30–60°C) to prolong catalyst lifetime .

Data Contradictions and Resolution

Q. Why do catalytic turnovers vary widely across studies using similar porphyrins?

Discrepancies arise from differences in solvent systems (e.g., solvent-free vs. DMF), substrate accessibility, and catalyst loading. For instance, Fe(III)-tetrakis(2,6-dibromophenyl)porphyrin shows higher turnovers in hydrophobic media due to reduced aggregation .

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